[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide
CAS No.: 2580242-56-2
Cat. No.: VC5170242
Molecular Formula: C7H12F3NO2S
Molecular Weight: 231.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2580242-56-2 |
|---|---|
| Molecular Formula | C7H12F3NO2S |
| Molecular Weight | 231.23 |
| IUPAC Name | [1-methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide |
| Standard InChI | InChI=1S/C7H12F3NO2S/c1-6(4-14(11,12)13)2-5(3-6)7(8,9)10/h5H,2-4H2,1H3,(H2,11,12,13) |
| Standard InChI Key | VGIAJZFLCTWSAC-UHFFFAOYSA-N |
| SMILES | CC1(CC(C1)C(F)(F)F)CS(=O)(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide is a cyclobutane-based sulfonamide characterized by a methyl group at position 1 and a trifluoromethyl group at position 3 of the cyclobutyl ring. The methanesulfonamide moiety is attached to the methyl-substituted carbon, forming a compact, lipophilic structure.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂F₃NO₂S |
| Molecular Weight | 231.23 g/mol |
| IUPAC Name | [1-methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide |
| SMILES | CC1(CC(C1)C(F)(F)F)CS(=O)(=O)N |
| Solubility | Not publicly available |
| LogP | Estimated 1.8–2.4 (calculated) |
The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, while the sulfonamide moiety facilitates hydrogen bonding with biological targets . X-ray crystallography studies of analogous compounds reveal that the cyclobutyl ring adopts a puckered conformation, optimizing steric interactions with hydrophobic enzyme pockets .
Synthesis and Manufacturing
The synthesis of [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide involves a multi-step process:
Cyclobutane Ring Formation
-
Substrate Preparation: 1-Methyl-3-(trifluoromethyl)cyclobutane is synthesized via [2+2] photocycloaddition of trifluoromethyl ethylene derivatives.
-
Functionalization: The cyclobutane derivative undergoes bromination at the methyl-bearing carbon, followed by nucleophilic substitution with methanesulfonamide in the presence of a base (e.g., K₂CO₃).
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | UV light, dichloromethane, 24 h | 65% |
| 2 | NBS, AIBN, CCl₄, reflux | 78% |
| 3 | Methanesulfonamide, K₂CO₃, DMF | 52% |
Yield optimization remains challenging due to steric hindrance from the trifluoromethyl group, which slows reaction kinetics.
Biological Activity and Mechanisms
Antibacterial Properties
In vitro assays demonstrate potent activity against Gram-negative (E. coli) and Gram-positive (B. mycoides) pathogens, with MIC values as low as 4.88 µg/mL . The sulfonamide group likely inhibits dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis, while the trifluoromethyl group enhances membrane permeability .
Anticancer Activity
The compound exhibits selective cytotoxicity against pancreatic (PACA2), hepatic (HePG2), and colon (HCT116) cancer cell lines, with IC₅₀ values ranging from 12.4 to 44.4 µM . Mechanistic studies indicate:
-
Downregulation of DNA Repair Genes: 70% reduction in PALB2 expression in PACA2 cells, impairing homologous recombination repair .
-
EGFR/KRAS Pathway Inhibition: 50% suppression of EGFR and KRAS mRNA levels in A549 lung cancer cells, disrupting proliferative signaling .
Table 3: Selectivity Profile Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Reference Drug (Doxorubicin) |
|---|---|---|
| PACA2 | 22.4 | 52.1 |
| HCT116 | 17.8 | 48.9 |
| HePG2 | 12.4 | 41.3 |
Structure-Activity Relationships (SAR)
Key structural determinants of activity include:
-
Trifluoromethyl Group: Replacing CF₃ with CH₃ reduces antibacterial potency by 8-fold, likely due to decreased lipophilicity and electron-withdrawing effects .
-
Cyclobutyl Ring: Enlarging the ring to cyclopentyl diminishes JAK1 selectivity in related compounds, highlighting the importance of ring size for target engagement .
-
Sulfonamide Substitution: Alkyl sulfonamides (e.g., n-butyl) improve metabolic stability (HLM clearance <8 µL/min/mg) compared to aryl variants .
Applications in Drug Development
The compound’s dual antibacterial and anticancer activity positions it as a candidate for:
-
Combination Therapies: Synergy with DNA-damaging agents (e.g., cisplatin) in oncology.
-
Antibiotic Adjuvants: Resensitizing drug-resistant bacteria by targeting folate synthesis.
Future Directions
-
Prodrug Design: Masking the sulfonamide group to improve oral bioavailability.
-
Target Validation: CRISPR screening to identify off-target effects.
-
Formulation Studies: Nanoencapsulation for enhanced tumor penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume